Cyclo(valyl-prolyl-glycyl-valyl-prolyl)

Description

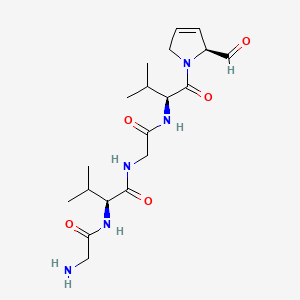

Cyclo(Valyl-Prolyl-Glycyl-Valyl-Prolyl) is a cyclic pentapeptide composed of alternating valine (Val), proline (Pro), and glycine (Gly) residues.

Properties

CAS No. |

76911-61-0 |

|---|---|

Molecular Formula |

C19H31N5O5 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[2-[[(2S)-1-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-3-methylbutanamide |

InChI |

InChI=1S/C19H31N5O5/c1-11(2)16(22-14(26)8-20)18(28)21-9-15(27)23-17(12(3)4)19(29)24-7-5-6-13(24)10-25/h5-6,10-13,16-17H,7-9,20H2,1-4H3,(H,21,28)(H,22,26)(H,23,27)/t13-,16-,17-/m0/s1 |

InChI Key |

MIHGCDPJJGWQHT-JQFCIGGWSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC=CC1C=O)NC(=O)CN |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CC=C[C@H]1C=O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CC=CC1C=O)NC(=O)CN |

Other CAS No. |

76911-61-0 |

Synonyms |

CPP-VPGVG cyclo(Val-Pro-Gly-Val-Pro) cyclo(valyl-prolyl-glycyl-valyl-prolyl) cyclopentapeptide L-Val-L-Pro-Gly-L-Val-Gly |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclo(Prolyl-Valyl) and Its Isomers

- Structure : Cyclo(Pro-Val) (cis and trans isomers) are cyclic dipeptides (diketopiperazines) with a simpler structure than the pentapeptide. The cis isomer (cis-cyclo(Pro-Val)) is reported as a specific β-glucosidase inhibitor .

- Biological Activity: Isolated from Aspergillus sp.

- Molecular Weight : ~196.25 g/mol (C10H16N2O2) , significantly smaller than the pentapeptide.

Cyclo(Leucyl-Prolyl)

- Structure: Cyclo(Leu-Pro) is another diketopiperazine with leucine instead of valine.

- Physicochemical Properties: CAS 2873-36-1; molecular weight ~224.3 g/mol. Its classification as an alpha amino acid derivative aligns with other cyclic peptides .

Larger Cyclic Peptides

Example 1 : Cyclo(L-alanylglycyl-L-prolyl-L-valylglycyl-L-seryl) (CAS 442127-22-2)

- Example 2: Cyclo(L-leucyl-L-prolyl-L-tryptophyl-L-valyl-L-prolyl-L-leucyl-L-threonyl-L-prolyl) (CAS 206271-72-9) Structure: Complex nonapeptide with diverse residues, including tryptophan and threonine. Molecular Weight: ~1670.13 g/mol (C85H140N18O16) . Implications: Such large peptides often target protein-protein interactions but face challenges in synthesis and delivery.

Structural and Functional Analysis

Key Differences

Role of Glycine and Proline

- Proline : Enhances rigidity and resistance to proteolysis, a feature shared with other cyclic peptides like cyclo(Pro-Val) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.